trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine: is a cyclopropane derivative characterized by the presence of two trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various alkylated or hydroxylated compounds.
Scientific Research Applications
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
- trans-3,5-Bis(trifluoromethyl)cinnamic acid
Uniqueness
trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly influences its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H9F6N |
---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
(1R,2S)-2-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H9F6N/c12-10(13,14)6-1-5(8-4-9(8)18)2-7(3-6)11(15,16)17/h1-3,8-9H,4,18H2/t8-,9+/m0/s1 |
InChI Key |
GWMXJHDJDFYLKF-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(C1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.